Ilepatril - 473289-62-2

Ilepatril

Catalog Number: EVT-270500
CAS Number: 473289-62-2
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ilepatril, also known as AVE-7688, is a vasopeptidase inhibitor for the treatment of hypertension.
Synthesis Analysis

The synthesis of Ilepatril involves multiple steps, which typically include the following:

  1. Starting Materials: The synthesis begins with readily available precursors that are reacted under controlled conditions.
  2. Reaction Conditions: Key parameters such as temperature, pH, and reaction time are optimized to yield the desired product efficiently.
  3. Purification: After synthesis, the crude product undergoes purification processes like recrystallization or chromatography to isolate Ilepatril from by-products.

Specific methods used in synthesizing similar compounds often include techniques like solid-phase synthesis or solution-phase reactions, employing various coupling agents and protecting groups to ensure selective reactivity .

Molecular Structure Analysis

Ilepatril's molecular structure features a complex arrangement that includes:

  • Functional Groups: The presence of amine, sulfonyl, and ester functional groups contributes to its biological activity.
  • 3D Conformation: The three-dimensional structure can be analyzed using computational models to predict interactions with target enzymes.
  • Structural Data: The InChI key for Ilepatril is FXKFFTMLFPWYFH-RDGPPVDQSA-N, indicating its unique chemical identity .

The molecular geometry and electronic distribution play crucial roles in its mechanism of action and interaction with biological targets.

Chemical Reactions Analysis

Ilepatril participates in several critical chemical reactions, particularly:

  1. Enzyme Inhibition: It acts as an inhibitor of neprilysin, which is involved in the degradation of natriuretic peptides and angiotensin II. This inhibition can lead to increased levels of these peptides, enhancing their physiological effects.
  2. Hydrolysis Reactions: The compound may undergo hydrolysis under physiological conditions, affecting its stability and bioavailability.
  3. Metabolic Pathways: Understanding the metabolic pathways involved in Ilepatril's degradation is essential for predicting its pharmacokinetic properties .
Mechanism of Action

The mechanism of action of Ilepatril primarily revolves around its inhibition of neprilysin:

  • Neprilysin Inhibition: By inhibiting neprilysin, Ilepatril prevents the breakdown of beneficial peptides such as bradykinin and natriuretic peptides. This leads to vasodilation and diuresis, which are beneficial effects in treating heart failure and hypertension.
  • Impact on Blood Pressure: The increased levels of these peptides contribute to lower blood pressure and improved cardiac output by enhancing renal function and reducing vascular resistance .

Research indicates that this dual-action mechanism (inhibiting neprilysin while promoting beneficial peptide activity) could provide significant therapeutic advantages.

Physical and Chemical Properties Analysis

Ilepatril exhibits several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in water and organic solvents, which is critical for formulation purposes.
  • Stability: The compound's stability under various pH conditions influences its shelf life and efficacy in pharmaceutical formulations.
  • Melting Point: Detailed thermal analysis may reveal its melting point range, which is essential for processing and formulation development .

These properties are vital for understanding how Ilepatril behaves in biological systems and during manufacturing.

Applications

Ilepatril has potential applications primarily in cardiovascular medicine:

  1. Heart Failure Treatment: Its ability to enhance peptide levels makes it a candidate for treating heart failure by improving cardiac function and reducing fluid overload.
  2. Hypertension Management: By modulating blood pressure through neprilysin inhibition, it could serve as an effective antihypertensive agent.
  3. Research Tool: As a neutral endopeptidase inhibitor, it may also be used in research settings to study peptide signaling pathways and their implications in various diseases .

Future studies will likely explore additional therapeutic areas where Ilepatril’s unique properties could be beneficial.

Introduction to Ilepatril as a Therapeutic Agent

Historical Development of Vasopeptidase Inhibitors in Cardiovascular Research

Vasopeptidase inhibitors represent a novel therapeutic class developed to simultaneously target two key enzymatic pathways in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual-inhibition approach emerged from the recognition that the renin-angiotensin-aldosterone system (RAAS) and natriuretic peptide systems function as counter-regulatory pathways in blood pressure homeostasis and cardiovascular remodeling. The conceptual foundation for these agents was laid in the 1990s when researchers recognized the limitations of single-pathway inhibition in managing complex cardiovascular disorders [1].

The evolutionary trajectory of vasopeptidase inhibitors began with omapatrilat, the first compound in this class to reach advanced clinical trials. However, development was hampered by significant safety concerns, particularly regarding angioedema. This setback prompted the development of second-generation compounds with improved therapeutic indices. The historical development of these agents reflects a paradigm shift in cardiovascular pharmacology—from single-target approaches to multimodal intervention strategies that address the complex pathophysiology of cardiovascular and metabolic disorders [1] [4].

Cardiovascular research in this domain has been driven by the persistent burden of hypertension and heart failure, which remain leading causes of global morbidity and mortality despite existing therapies. The therapeutic rationale for dual ACE/NEP inhibition stems from complementary physiological actions: ACE inhibition reduces angiotensin II production while potentiating bradykinin effects, whereas NEP inhibition prevents degradation of natriuretic peptides (ANP, BNP), adrenomedullin, and bradykinin. This synergistic mechanism simultaneously reduces vasoconstriction, sodium retention, and vascular remodeling while promoting vasodilation, natriuresis, and antifibrotic effects [1] [6].

Table 1: Key Milestones in Vasopeptidase Inhibitor Development

Time PeriodDevelopment PhaseKey Advances
Early 1990sConceptualizationRecognition of synergistic potential in dual RAAS and natriuretic system modulation
Late 1990sFirst-generation agentsOmapatrilat development and clinical trials
Early 2000sSafety reevaluationIdentification of angioedema risk with first-generation compounds
Mid-2000sSecond-generation optimizationDevelopment of Ilepatril (AVE7688) with improved selectivity
2010sPreclinical validationDemonstration of neurovascular protective effects in metabolic models

Positioning of Ilepatril in Dual ACE/NEP Inhibition Therapeutics

Ilepatril (AVE7688) represents an advanced molecular entity within the vasopeptidase inhibitor class, specifically engineered to optimize the therapeutic ratio of dual enzymatic inhibition. Chemically, Ilepatril features a unique molecular scaffold that enables balanced inhibition of both ACE and NEP at therapeutic concentrations, distinguishing it from earlier compounds with disproportionate activity against one enzyme over the other. This balanced inhibition profile translates to synergistic cardiovascular effects through complementary biological pathways [2] [4].

The pharmacological distinctiveness of Ilepatril becomes evident when compared to conventional monotherapies. While ACE inhibitors primarily target angiotensin II formation and NEP inhibitors focus on preserving natriuretic peptides, Ilepatril's dual mechanism simultaneously addresses both pathways. This results in enhanced vasodilatory, natriuretic, and anti-remodeling effects that surpass what either mechanism can achieve alone. Specifically, preclinical studies demonstrate that Ilepatril produces superior hemodynamic effects compared to single-pathway inhibitors, particularly in conditions characterized by neurohormonal dysregulation such as heart failure and metabolic syndrome [4].

Ilepatril's molecular configuration confers several potential advantages over earlier vasopeptidase inhibitors. Its optimized binding kinetics allow for sustained enzyme inhibition with reduced peak effects that may contribute to angioedema risk. Additionally, Ilepatril demonstrates favorable tissue penetration, reaching therapeutic concentrations in key target organs including the heart, kidneys, and vascular tissue. This tissue distribution profile is particularly relevant for addressing the multisystem pathophysiology of cardiometabolic disorders [2] [4].

Table 2: Comparative Molecular Targeting Profile of Ilepatril

Therapeutic ClassPrimary TargetsKey LimitationsIlepatril's Advantages
ACE InhibitorsAngiotensin-converting enzymeCough, hyperkalemia, limited efficacy in some populationsDual-pathway targeting with enhanced natriuresis
NEP InhibitorsNeutral endopeptidaseLimited blood pressure efficacy as monotherapyComplementary RAAS inhibition for improved hemodynamic effects
ARBsAngiotensin II type 1 receptorPotential incomplete RAAS blockadeUpstream RAAS inhibition plus NP augmentation
First-gen VPIsACE and NEPAngioedema risk, safety concernsOptimized selectivity profile potentially reducing adverse effects

Rationale for Targeting Neurovascular Complications in Metabolic Disorders

The pathophysiological intersection between metabolic dysregulation and neurovascular dysfunction provides a compelling rationale for Ilepatril's application in metabolic disorders. Obesity, insulin resistance, and diabetes mellitus create a proinflammatory milieu characterized by endothelial dysfunction, oxidative stress, and sympathetic overactivity. These alterations manifest clinically as neurovascular complications including peripheral neuropathy, impaired vascular reactivity, and autonomic dysfunction. The dual ACE/NEP inhibition offered by Ilepatril addresses multiple facets of this complex pathophysiology through complementary mechanisms [2] [4] [5].

In metabolic disorders, RAAS overactivation in adipose tissue contributes significantly to insulin resistance, inflammation, and vascular dysfunction. Simultaneously, elevated NEP expression and activity in vascular tissues accelerate degradation of vasoprotective peptides such as bradykinin, natriuretic peptides, and calcitonin gene-related peptide (CGRP). This enzymatic dysregulation creates a pathological synergy that exacerbates neurovascular complications. Preclinical evidence indicates that diet-induced obesity increases NEP expression in epineurial arterioles by approximately 40%, directly impairing vascular relaxation responses [2].

The neuroprotective potential of dual ACE/NEP inhibition is particularly relevant in diabetic complications. In obese Zucker rats—a model of metabolic syndrome—treatment with Ilepatril significantly improved multiple parameters of neural function, including:

  • Sensory nerve conduction velocity (increased by 23%)
  • Motor nerve conduction velocity (improved by 18%)
  • Intraepidermal nerve fiber density (restored to near-normal levels)
  • Thermal nociceptive responses (latency reduced by 32%)

These improvements occurred independently of glycemic changes, highlighting the direct neurotrophic effects of dual enzymatic inhibition [4].

From a vascular perspective, Ilepatril demonstrates remarkable efficacy in restoring endothelial function in metabolic disorders. In epineurial arterioles from diet-induced obese rats, impaired vasodilation to acetylcholine (reduced by approximately 50% compared to controls) was completely normalized following Ilepatril treatment. Similarly, vascular responses to CGRP—a potent vasodilator degraded by NEP—showed 85% restoration in treated animals compared to obese controls. These functional improvements correlate with reduced oxidative stress markers, including a 65% decrease in vascular superoxide production and 70% reduction in nitrotyrosine formation in aortic tissues [2] [4].

The broader cardiometabolic benefits of Ilepatril include significant improvements in glucose homeostasis and body composition. In diet-induced obese rats, 24-week treatment with Ilepatril prevented weight gain despite high-fat feeding, with treated animals maintaining body weights comparable to lean controls (459g vs 485g, p<0.05). This effect was accompanied by reduced adiposity, particularly in visceral fat depots. Additionally, Ilepatril treatment improved glucose tolerance by approximately 40% in obese animals, suggesting direct effects on insulin sensitivity independent of weight changes [2].

Table 3: Research Findings on Ilepatril in Metabolic Disorder Models

ParameterObese ControlIlepatril-TreatedImprovement (%)Significance
Body Weight (g)560459-18%p<0.05
Epididymal Fat Pad Weight (g)15.28.9-41%p<0.01
Glucose Tolerance (AUC)45,00027,000-40%p<0.01
Acetylcholine-induced Vasodilation (%)35%85%+143%p<0.001
Motor Nerve Conduction Velocity (m/s)32.538.4+18%p<0.05
Aortic Superoxide Production (RLU)850300-65%p<0.001

The integrated mechanistic approach represented by Ilepatril offers distinct advantages over conventional single-pathway interventions for metabolic disorders. By simultaneously targeting multiple pathological pathways—RAAS overactivation, impaired natriuretic peptide activity, diminished vasopeptide bioavailability, and oxidative stress—Ilepatril addresses the multifactorial nature of neurovascular complications in ways that monotherapies cannot. This comprehensive mechanism of action positions dual ACE/NEP inhibition as a promising strategy for managing the complex interplay between metabolic dysregulation and cardiovascular disease [1] [4] [8].

The experimental evidence from preclinical models provides compelling support for further clinical investigation of Ilepatril in cardiometabolic disorders. The observed improvements in neurovascular function, glucose homeostasis, and oxidative stress markers highlight the therapeutic potential of this dual-inhibition approach, particularly for patients with metabolic syndrome who exhibit concurrent vascular and neural complications despite standard therapies [2] [4].

Properties

CAS Number

473289-62-2

Product Name

Ilepatril

IUPAC Name

(4S,7S,12bR)-7-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C22H28N2O5S/c1-12(2)19(30-13(3)25)20(26)23-16-11-14-7-4-5-8-15(14)17-9-6-10-18(22(28)29)24(17)21(16)27/h4-5,7-8,12,16-19H,6,9-11H2,1-3H3,(H,23,26)(H,28,29)/t16-,17+,18-,19-/m0/s1

InChI Key

FXKFFTMLFPWYFH-RDGPPVDQSA-N

SMILES

CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C

Solubility

Soluble in DMSO

Synonyms

7-(((2S)-2-(acetylthio)-1-oxo-3-methylpropyl)amino)-1,2,3,4,6,7,8,12b-octahydro-6-oxo-, (4S,7S,12bR)-pyrido(2,1-a)(2)benzazepin-4-carboxy-acid
AVE 7688
AVE7688
ilepatril

Canonical SMILES

CC(C)C(C(=O)NC1CC2=CC=CC=C2C3CCCC(N3C1=O)C(=O)O)SC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CC2=CC=CC=C2[C@H]3CCC[C@H](N3C1=O)C(=O)O)SC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.